

# Spectroscopic Profile of Dimethyl 2,3-naphthalenedicarboxylate: A Technical Guide

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## Compound of Interest

Compound Name:	Dimethyl 2,3-naphthalenedicarboxylate
Cat. No.:	B078348

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This technical guide provides a comprehensive overview of the spectroscopic data for **Dimethyl 2,3-naphthalenedicarboxylate** (CAS No. 13728-34-2). Aimed at researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Dimethyl 2,3-naphthalenedicarboxylate**. This information is crucial for the structural elucidation and characterization of the compound.

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.24	s	2H	H-1, H-4	
7.85-7.95	m	2H	H-5, H-8	
7.55-7.65	m	2H	H-6, H-7	
3.96	s	6H	2 x -OCH <sub>3</sub>	

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0 ppm.

### **<sup>13</sup>C NMR (Carbon NMR) Data**

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
168.2	C	Carbonyl (C=O)
135.2	C	Aromatic C-4a, C-8a
131.8	C	Aromatic C-2, C-3
129.4	CH	Aromatic C-5, C-8
127.3	CH	Aromatic C-6, C-7
126.8	CH	Aromatic C-1, C-4
52.5	CH <sub>3</sub>	Methoxy (-OCH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm.

### **IR (Infrared) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3060-3010	Medium	Aromatic C-H Stretch
2955	Medium	Aliphatic C-H Stretch (-CH <sub>3</sub> )
1725	Strong	Carbonyl (C=O) Stretch (Ester)
1620, 1510, 1460	Medium-Strong	Aromatic C=C Bending
1280, 1120	Strong	C-O Stretch (Ester)
750	Strong	Aromatic C-H Bending (ortho-disubstituted)

Sample Preparation: KBr Pellet

## Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
244	100	[M] <sup>+</sup> (Molecular Ion)
213	85	[M - OCH <sub>3</sub> ] <sup>+</sup>
185	40	[M - COOCH <sub>3</sub> ] <sup>+</sup>
154	35	[C <sub>11</sub> H <sub>6</sub> O] <sup>+</sup>
126	50	[C <sub>10</sub> H <sub>6</sub> ] <sup>+</sup> (Naphthalene radical cation)

Ionization Method: Electron Ionization (EI) at 70 eV

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **Dimethyl 2,3-naphthalenedicarboxylate** is dissolved in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). A small amount of tetramethylsilane (TMS) may be added as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition: The  $^1\text{H}$  NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.
- $^{13}\text{C}$  NMR Acquisition: The  $^{13}\text{C}$  NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and the accumulation of 512-2048 scans to achieve an adequate signal-to-noise ratio.

## Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

- Sample Preparation: A small amount of the solid **Dimethyl 2,3-naphthalenedicarboxylate** is placed directly onto the ATR crystal.
- Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded over a range of  $4000\text{-}400\text{ cm}^{-1}$  by co-adding 16-32 scans at a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

## Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common method for the analysis of this type of compound.

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.

- Ionization: The gaseous molecules are bombarded with a beam of electrons with an energy of 70 eV. This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion at a specific m/z value is measured by a detector, generating the mass spectrum.

## Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for chemical structure elucidation.

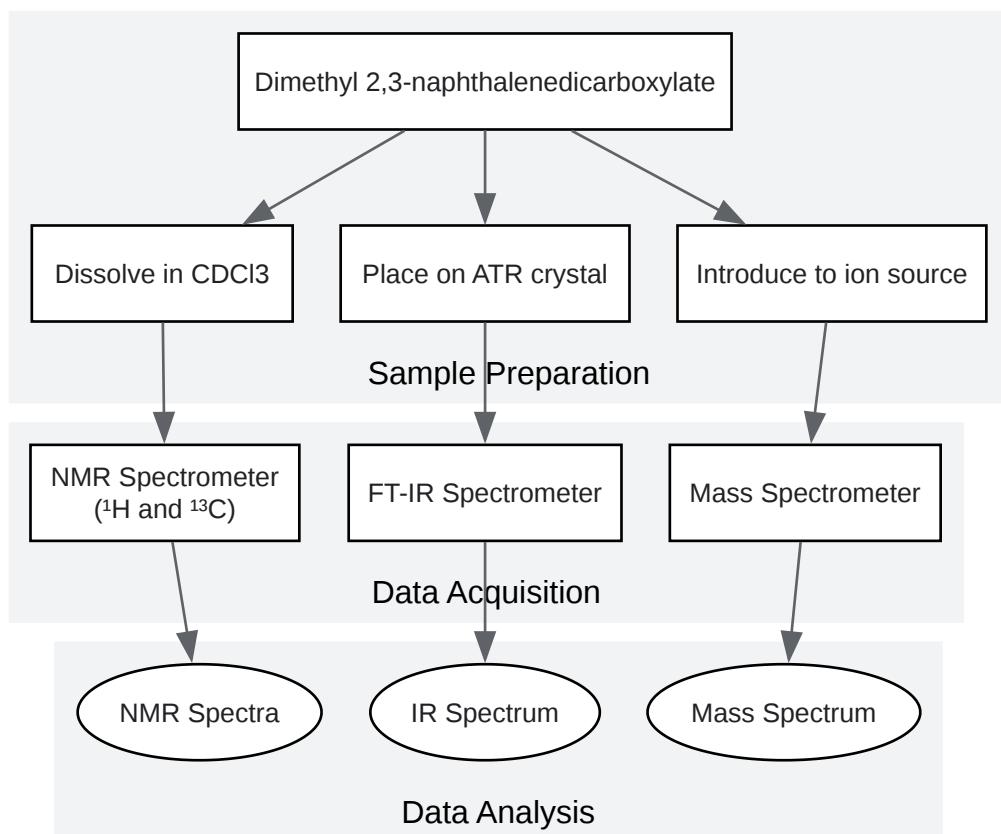


Figure 1. General Experimental Workflow for Spectroscopic Analysis

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Caption: General Experimental Workflow for Spectroscopic Analysis

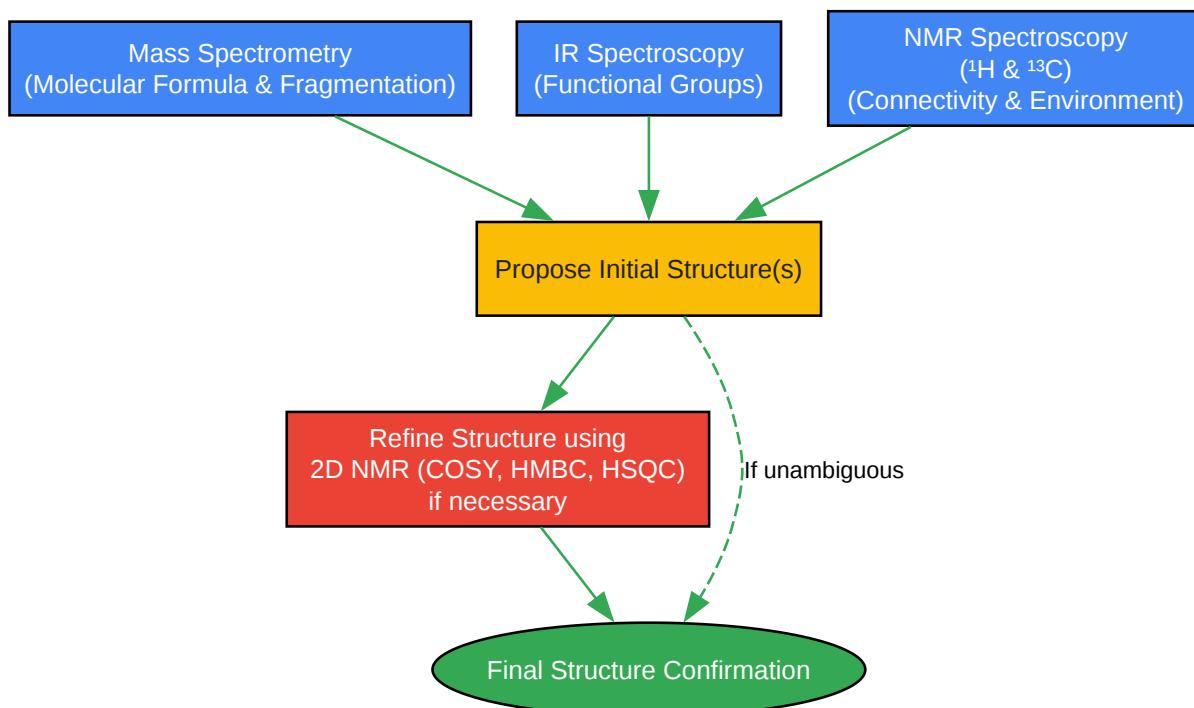


Figure 2. Logical Workflow for Structure Elucidation

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Caption: Logical Workflow for Structure Elucidation

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